

GPR35 Agonist-Induced Calcium Mobilization Assay: An Application Note and Protocol

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Compound of Interest					
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Introduction

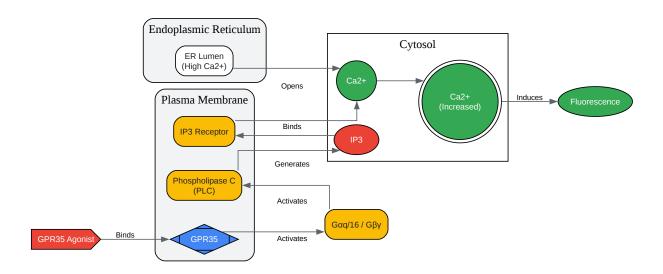
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of diseases, including inflammatory bowel disease, type 2 diabetes, and certain cancers.[1][2][3] GPR35 is expressed in various tissues, including the gastrointestinal tract, immune cells, and the nervous system.[4] Its activation can trigger a cascade of intracellular signaling events.[4] GPR35 is known to couple to multiple G protein subtypes, primarily Gai/o and Ga12/13, and can also recruit β -arrestin.[5][6] A common method to assess the activation of GPR35 by potential agonists is to measure the mobilization of intracellular calcium, which serves as a key second messenger in cellular signaling.[7][8] This application note provides a detailed protocol for a GPR35 agonist-induced calcium mobilization assay, along with data presentation guidelines and visual representations of the signaling pathway and experimental workflow.

Signaling Pathway and Experimental Workflow

Activation of GPR35 by an agonist can lead to the release of intracellular calcium stores. This is often mediated through the G α q pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm.[7] To enhance the calcium signal for GPR35, which primarily couples to G α i/o and G α 12/13, cells can be co-



transfected with a promiscuous G protein such as $G\alpha 16$, which efficiently couples GPCR activation to the PLC pathway.[4]

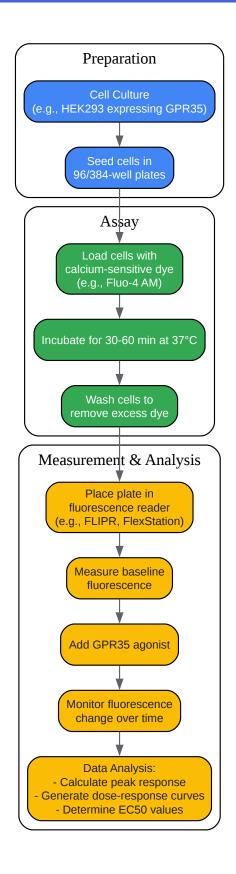


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Caption: GPR35 signaling pathway leading to calcium mobilization.

The experimental workflow for a calcium mobilization assay involves several key steps, from cell preparation to data analysis.





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Caption: Experimental workflow for the GPR35 calcium mobilization assay.



Data Presentation

The potency of GPR35 agonists is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes the EC50 values for several known GPR35 agonists obtained from calcium mobilization assays.

Agonist	Species	Assay Type	EC50 (nM)	Reference
Zaprinast	Human	Calcium Mobilization	840	[5][9]
Zaprinast	Rat	Calcium Mobilization	16	[5][9]
Kynurenic Acid	Human	Calcium Mobilization (with Gαq chimera)	39,000	[10]
Kynurenic Acid	Mouse	Calcium Mobilization (with Gαq chimera)	11,000	[10]
Kynurenic Acid	Rat	Calcium Mobilization (with Gαq chimera)	7,000	[10]
Pamoic Acid	Human	Calcium Mobilization (with Gq/13 chimera)	pEC50 = 8.44 ± 0.13	[5]

Note: EC50 values can vary between studies due to different experimental conditions, such as the cell line used, the specific $G\alpha$ protein co-expressed, and the assay buffer composition.

Experimental Protocols

This section provides a detailed methodology for performing a GPR35 agonist-induced calcium mobilization assay using a fluorescent plate reader.



Materials and Reagents:

- Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably
 or transiently expressing human GPR35.[5] For enhanced signal, co-expression with a
 promiscuous G protein like Gα16 is recommended.[4]
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
- Assay Plate: 96-well or 384-well black, clear-bottom microplates.[5]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]
- Calcium-Sensitive Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., Fluo-4 NW, FLIPR Calcium 5 Assay Kit).[5][11][12]
- Probenecid (optional but recommended for some cell lines like CHO): An anion transport inhibitor to prevent dye leakage.[1][13]
- GPR35 Agonists: Zaprinast, Kynurenic Acid, or other test compounds.
- Fluorescence Plate Reader: A microplate reader with automated liquid handling capabilities and capable of kinetic fluorescence measurements (e.g., FLIPR, FlexStation).[5]

Protocol:

- Cell Culture and Seeding:
 - Culture the GPR35-expressing cells in T75 flasks until they reach 80-90% confluency.
 - Harvest the cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 -40,000 cells per well).[3][5]
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
- Dye Loading:



- Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4
 AM, this typically involves dissolving it in DMSO and then diluting it in the assay buffer.
 The final concentration is usually in the range of 1-5 μM. If using probenecid, add it to the dye loading solution (final concentration typically 2.5 mM).
- Aspirate the cell culture medium from the wells.
- Wash the cells once with the assay buffer.[5]
- \circ Add the dye loading solution to each well (e.g., 50-100 μ L for a 96-well plate).
- Incubate the plate for 30-60 minutes at 37°C in the dark.[5]
- Cell Washing (if not using a no-wash kit):
 - After incubation, gently aspirate the dye loading solution.
 - Wash the cells twice with the assay buffer to remove any excess extracellular dye.[5]
 - Add a final volume of assay buffer to each well (e.g., 100 μL for a 96-well plate).
- Agonist Preparation:
 - Prepare serial dilutions of the GPR35 agonists in the assay buffer. It is common to prepare these at a higher concentration (e.g., 5x or 10x the final desired concentration) in a separate plate.
- Fluorescence Measurement:
 - Place the cell plate and the agonist plate into the fluorescence plate reader.
 - Set the instrument parameters for excitation (e.g., ~488 nm for Fluo-4) and emission (e.g., ~520 nm for Fluo-4).
 - Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
 - The instrument's integrated pipettor will then add the agonist solutions to the respective wells.



- Continuously monitor the fluorescence intensity for several minutes (e.g., 2-5 minutes) to record the calcium transient.[5]
- Data Analysis:
 - The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence response for each well.
 - \circ Plot the \triangle RFU against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value for each agonist.[5]

Conclusion

The calcium mobilization assay is a robust and widely used method for characterizing the activity of GPR35 agonists. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of novel compounds targeting this important receptor, thereby facilitating drug discovery and development efforts.

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